Methyl 4-(3-nitrophenoxy)benzoate
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Overview
Description
Methyl 4-(3-nitrophenoxy)benzoate is an organic compound with the molecular formula C14H11NO5 It is a derivative of benzoic acid and contains both ester and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-nitrophenoxy)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by a nucleophilic aromatic substitution reaction with phenol to yield the desired product. The reaction conditions typically include the use of strong acids like sulfuric acid for nitration and a base such as sodium hydroxide for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium hydroxide or sulfuric acid for hydrolysis.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products Formed
Reduction: 4-(3-aminophenoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(3-nitrophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(3-nitrophenoxy)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme functions and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-nitrophenoxy)benzoate
- Methyl 3-nitrobenzoate
- Methyl 4-nitrobenzoate
Uniqueness
Compared to similar compounds, it offers distinct advantages in certain synthetic and research contexts .
Properties
Molecular Formula |
C14H11NO5 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
methyl 4-(3-nitrophenoxy)benzoate |
InChI |
InChI=1S/C14H11NO5/c1-19-14(16)10-5-7-12(8-6-10)20-13-4-2-3-11(9-13)15(17)18/h2-9H,1H3 |
InChI Key |
ZQDHLXVEYHKHHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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